Copper;6,7,15,16,24,25,33,34-octaoctoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene
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Description
Copper;6,7,15,16,24,25,33,34-octaoctoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene is a useful research compound. Its molecular formula is C96H144CuN8O8 and its molecular weight is 1601.79. The purity is usually 95%.
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Mechanism of Action
Target of Action
Copper(II) 2,3,9,10,16,17,23,24-octakis(octyloxy)-29H,31H-phthalocyanine (CuPcOC8) molecules primarily target highly oriented pyrolytic graphite . They can self-organize on this substrate and form both quartic symmetry structures with relatively low molecular packing density and hexagonal symmetry structures with high packing density .
Mode of Action
The CuPcOC8 molecules interact with the highly oriented pyrolytic graphite through a process known as self-assembly . By increasing the temperature during the self-assembly process, or applying an annealing treatment to the self-assembled film, the transition of the self-assembled structure from quartic to hexagonal symmetry can be observed .
Biochemical Pathways
The self-assembly process of cupcoc8 molecules on highly oriented pyrolytic graphite is a key aspect of its action .
Pharmacokinetics
It’s important to note that the self-assembly process of cupcoc8 molecules on highly oriented pyrolytic graphite is influenced by temperature .
Result of Action
The result of CuPcOC8’s action is the formation of both quartic symmetry structures with relatively low molecular packing density and hexagonal symmetry structures with high packing density on highly oriented pyrolytic graphite . The hexagonal phase corresponds to a thermodynamically stable state while the quartic phase is kinetically favorable but thermodynamically metastable .
Action Environment
The action of CuPcOC8 is influenced by environmental factors such as temperature. By increasing the temperature during the self-assembly process, or applying an annealing treatment to the self-assembled film, the transition of the self-assembled structure from quartic to hexagonal symmetry can be observed . This suggests that the action, efficacy, and stability of CuPcOC8 are sensitive to changes in the environment.
Properties
IUPAC Name |
copper;6,7,15,16,24,25,33,34-octaoctoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C96H144N8O8.Cu/c1-9-17-25-33-41-49-57-105-81-65-73-74(66-82(81)106-58-50-42-34-26-18-10-2)90-97-89(73)101-91-75-67-83(107-59-51-43-35-27-19-11-3)84(108-60-52-44-36-28-20-12-4)68-76(75)93(98-91)103-95-79-71-87(111-63-55-47-39-31-23-15-7)88(112-64-56-48-40-32-24-16-8)72-80(79)96(100-95)104-94-78-70-86(110-62-54-46-38-30-22-14-6)85(69-77(78)92(99-94)102-90)109-61-53-45-37-29-21-13-5;/h65-72H,9-64H2,1-8H3;/q-2;+2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIAVAZMIHRPGQC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC2=C3[N-]C(=C2C=C1OCCCCCCCC)N=C4C5=CC(=C(C=C5C(=N4)N=C6C7=CC(=C(C=C7C(=NC8=NC(=N3)C9=CC(=C(C=C98)OCCCCCCCC)OCCCCCCCC)[N-]6)OCCCCCCCC)OCCCCCCCC)OCCCCCCCC)OCCCCCCCC.[Cu+2] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C96H144CuN8O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1601.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: How does the structure of CuPcOC8 influence its self-assembly on surfaces?
A: CuPcOC8 exhibits fascinating self-assembly behavior on surfaces like highly oriented pyrolytic graphite (HOPG). Its long alkyl chains (octyloxy groups) play a crucial role in this process. On HOPG, CuPcOC8 can form two distinct structures: a quartic symmetry with lower packing density and a hexagonal symmetry with higher packing density [, ]. The alkyl chains promote adsorption on hydrophobic surfaces like HOPG, enabling high-resolution imaging techniques like scanning tunneling microscopy (STM) to visualize these structures [].
Q2: Does CuPcOC8 exhibit any catalytic activity?
A: Indeed, CuPcOC8 has shown potential as a catalyst for nanowindow formation in single-walled carbon nanotubes (SWCNTs) and single-walled carbon nanohorns (SWCNHs) [, ]. The copper atom at the center of the molecule acts as a catalytic site for oxidation reactions. When CuPcOC8 is adsorbed onto these carbon nanostructures and subsequently heat-treated in an oxygen atmosphere, it facilitates the controlled formation of nanowindows [, ]. This catalytic activity opens up possibilities for tailoring the properties of nanomaterials for applications in areas like filtration and sensing.
Q3: What analytical techniques are employed to study CuPcOC8?
A: A combination of advanced techniques is used to characterize CuPcOC8 and its interactions. Scanning Tunneling Microscopy (STM) provides high-resolution images of the molecule's self-assembled structures on surfaces like HOPG [, ]. X-ray diffraction (XRD) reveals the overall arrangement and packing of CuPcOC8 molecules in bulk materials []. Additionally, gas adsorption techniques, such as nitrogen (N2) and argon (Ar) adsorption, are used to analyze the pore size distribution and surface area of materials containing CuPcOC8, particularly after nanowindow formation [, ].
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